N-(2,4-difluorobenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular weight Physicochemical property Screening library differentiation

N-(2,4-Difluorobenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326847‑46‑4) is a synthetic 1,2,3‑triazole‑4‑carboxamide with the molecular formula C₁₈H₁₆F₂N₄O and a molecular weight of 342.3 g mol⁻¹. The compound belongs to the benzylic 1,2,3‑triazole‑4‑carboxamide family, a class characterized by a 1,4‑disubstituted triazole core that has demonstrated diverse biological activities, particularly antifungal and antibacterial effects in structurally related series.

Molecular Formula C18H16F2N4O
Molecular Weight 342.35
CAS No. 1326847-46-4
Cat. No. B2432763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorobenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326847-46-4
Molecular FormulaC18H16F2N4O
Molecular Weight342.35
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H16F2N4O/c1-2-12-3-7-15(8-4-12)24-11-17(22-23-24)18(25)21-10-13-5-6-14(19)9-16(13)20/h3-9,11H,2,10H2,1H3,(H,21,25)
InChIKeyQHCXPYPQVYYYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorobenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS 1326847-46-4: Class, Characterization, and Procurement Baseline


N-(2,4-Difluorobenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326847‑46‑4) is a synthetic 1,2,3‑triazole‑4‑carboxamide with the molecular formula C₁₈H₁₆F₂N₄O and a molecular weight of 342.3 g mol⁻¹ . The compound belongs to the benzylic 1,2,3‑triazole‑4‑carboxamide family, a class characterized by a 1,4‑disubstituted triazole core that has demonstrated diverse biological activities, particularly antifungal and antibacterial effects in structurally related series [1]. Its substitution pattern—a 2,4‑difluorobenzyl group on the carboxamide nitrogen and a 4‑ethylphenyl substituent on the triazole N1—distinguishes it from the more common mono‑fluorinated or non‑fluorinated benzylic analogs frequently encountered in screening libraries.

1
Benzylic 1,2,3-triazole-4-carboxamide class with reported class-level antifungal SAR context
2
Unique 2,4-difluorobenzyl + 4-ethylphenyl substitution differentiates from common mono-fluorinated analogs
3
Supports screening library differentiation and granular SAR exploration; single-entity format ensures reproducibility

Why In‑Class 1,2,3‑Triazole‑4‑carboxamides Cannot Be Interchanged with N‑(2,4‑Difluorobenzyl)‑1‑(4‑ethylphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide


Benzylic 1,2,3‑triazole‑4‑carboxamides exhibit steep structure–activity relationships where minor alterations in the benzyl or N1‑aryl substituent can drastically shift potency, selectivity, and even the target pathogen spectrum [1]. For instance, the number and position of fluorine atoms on the benzylic moiety modulate lipophilicity (cLogP), hydrogen‑bond acceptor capacity, and metabolic vulnerability, while the 4‑ethylphenyl group on N1 influences π‑stacking interactions with biological targets. Consequently, substituting a close analog—such as the mono‑fluorinated 1‑(4‑ethylphenyl)‑N‑[(2‑fluorophenyl)methyl]‑1H‑1,2,3‑triazole‑4‑carboxamide—can yield a materially different solubility, permeability, and bioactivity profile, making generic replacement unreliable without confirmatory head‑to‑head data.

Fluorination pattern alters lipophilicity and target interaction
Analogs with different benzyl substitution (e.g., mono-fluoro or non-fluorinated) may shift permeability, metabolic vulnerability, and binding profile, making direct replacement unreliable.
N1-aryl substituent drives bioactivity selectivity
Swapping the 4-ethylphenyl group with other aryl motifs can redirect antimicrobial spectrum; class-level SAR is steep and even minor changes yield divergent potency.
Library-exclusive substitution pattern prevents analog interchange
Nearest commercial analogs carry either 2-fluorobenzyl or 2,6-difluorobenzyl groups; none replicate the exact 2,4-difluorobenzyl + 4-ethylphenyl combination, so substitution without head-to-head data is not supported.

Quantitative Differentiation Evidence for N‑(2,4‑Difluorobenzyl)‑1‑(4‑ethylphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide vs. Structurally Closest Analogs


Molecular Weight Advantage: N‑(2,4‑Difluorobenzyl)‑1‑(4‑ethylphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide vs. Mono‑Fluorinated Analog

The target compound (MW 342.3 g mol⁻¹) possesses an additional 18 Da compared to the closest commercially available analog, 1‑(4‑ethylphenyl)‑N‑[(2‑fluorophenyl)methyl]‑1H‑1,2,3‑triazole‑4‑carboxamide (MW 324.4 g mol⁻¹), due to the presence of a second fluorine atom on the benzyl ring . This mass increment, while modest, can be decisive when fragment‑based drug design or high‑throughput screening campaigns require precise molecular weight bins.

MW Comparison
Head-to-head
Target: 342.3 g·mol⁻¹
Mono‑fluoro analog: 324.4 g·mol⁻¹
Δ ≈ 18 Da (one additional fluorine)
Supports granular binning in HTS libraries; compound occupies a unique molecular weight bin.
Data from vendor specification sheets; calculated from molecular formula.
Molecular weight Physicochemical property Screening library differentiation

Fluorination Pattern and Inferred Lipophilicity Shift Relative to Mono‑Fluorinated and Non‑Fluorinated Benzylic Analogs

Lipophilicity data for structurally related 1,2,3‑triazole‑4‑carboxamides indicate that adding a second fluorine to the benzyl moiety increases cLogP by approximately 0.17 log units. A 2‑fluorobenzyl analog (N‑benzyl‑N‑ethyl‑1‑(2‑fluorobenzyl)‑1H‑1,2,3‑triazole‑4‑carboxamide) displays cLogP = 3.02, whereas its 2,6‑difluorobenzyl counterpart reaches cLogP = 3.19 . By class‑level inference, N‑(2,4‑difluorobenzyl)‑1‑(4‑ethylphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide is expected to exhibit a comparable ~0.17 unit increase in cLogP versus its mono‑fluoro congener.

cLogP Trend
Class-level
Estimated cLogP increase ~0.17–0.34 units relative to mono‑fluoro analog (2‑fluorobenzyl cLogP ≈ 3.02)
Context for cell-based assay permeability selection; higher inferred lipophilicity may influence membrane passage.
Class-level inference from Hit2Lead database; direct measurement not available for this compound.
Lipophilicity Metabolic stability Fluorination effect

Procurement Uniqueness: Library‑Exclusive 2,4‑Difluorobenzyl‑4‑ethylphenyl Combination Not Replicated in Common Commercial Analogs

A search of the Hit2Lead screening compound library (ChemBridge) reveals no listed analog that simultaneously incorporates the 2,4‑difluorobenzyl carboxamide side chain and the 4‑ethylphenyl N1‑substituent. The closest 2D‑similar compounds (≥93 % similarity) carry either a 2‑fluorobenzyl (MW 338) or a 2,6‑difluorobenzyl (MW 360) group, but none combine the exact 2,4‑difluorobenzyl and 4‑ethylphenyl motifs . This indicates that the target compound occupies a discrete node in the accessible triazole‑carboxamide chemical space.

Library Exclusivity
Supporting evidence
No analog with the exact 2,4‑difluorobenzyl + 4‑ethylphenyl combination found in Hit2Lead (≥93% 2D similarity search)
Non-substitutable library entry for focused screening sets; nearest neighbors differ in fluorination pattern.
Database accessed May 2026; based on 2D similarity search.
Screening library uniqueness Chemical space differentiation Procurement exclusivity

Recommended Application Scenarios for N‑(2,4‑Difluorobenzyl)‑1‑(4‑ethylphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide Based on Quantitative Evidence


Antifungal Lead Optimization Leveraging the Benzylic 1,2,3‑Triazole‑4‑carboxamide Scaffold

The benzylic 1,2,3‑triazole‑4‑carboxamide core has demonstrated in vitro activity against clinically relevant filamentous fungi and Candida species [1]. Although no direct antifungal data exist for this specific compound, its structural alignment with the active series (notably the 4‑ethylphenyl N1‑substituent that appears in several active antifungal analogs [1]) positions it as a logical candidate for antifungal SAR expansion. The 2,4‑difluorobenzyl group adds a distinct lipophilicity and electronic profile that could enhance target engagement relative to mono‑fluoro or non‑fluorinated comparators.

Physicochemical Property‑Driven Selection for Cell‑Permeable Probe Design

Based on the inferred cLogP shift of approximately +0.17 units relative to the mono‑fluorinated analog , this compound is better suited for assay formats that require passive membrane permeability while maintaining the hydrogen‑bond donor/acceptor profile (H‑don = 1, H‑acc = 4, tPSA ≈ 60 Ų) typical of CNS‑penetrant or intracellular‑targeted probes. Researchers aiming to span a narrower lipophilicity range may thus prefer this compound over its less‑lipophilic analog.

Chemical Biology Tool for Target Deconvolution in Antimicrobial Screening

Given the class‑level evidence of selective antimicrobial activity within the 1,2,3‑triazole‑4‑carboxamide family [1] and the compound's unique substitution fingerprint that prevents simple analog substitution (Supporting Evidence Item 3), this compound can serve as a chemical probe in bacterial or fungal target identification studies where control over fluorination pattern is critical for interpreting structure‑activity relationships.

Scaffold‑Hopping and Fragment‑Based Drug Design Starting Point

The molecular weight (342.3 g mol⁻¹) places the compound within the fragment‑to‑lead space, and its exclusive 2,4‑difluorobenzyl‑4‑ethylphenyl combination offers a novel vector for scaffold‑hopping programs that seek to escape known intellectual property landscapes while retaining the triazole‑carboxamide pharmacophore. Its availability as a pure single entity (rather than a mixture) ensures reproducible data in fragment‑based screening.

Application
Selection Property
Validation Focus
Antifungal SAR expansion studies
Triazole‑carboxamide scaffold alignment with reported active series
Confirm in vitro antifungal endpoint response for this substitution pattern
Permeability‑dependent assay selection
Inferred lipophilicity shift relative to mono‑fluorinated analogs
Validate membrane permeability in target cell model
Antimicrobial target identification studies
Unique fluorination fingerprint for SAR correlation
Correlate substitution with antimicrobial screening endpoints
Fragment‑based library design
Fragment‑to‑lead molecular weight range and novel vector
Assess synthetic accessibility and binding confirmation
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